2-{[(4-Bromo-2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
Description
2-{[(4-Bromo-2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione is a synthetic compound that belongs to the class of isoindole derivatives.
Properties
IUPAC Name |
2-[(4-bromo-2-methylanilino)methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c1-10-8-11(17)6-7-14(10)18-9-19-15(20)12-4-2-3-5-13(12)16(19)21/h2-8,18H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQVRLMOTSHLDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NCN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Bromo-2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione typically involves the reaction of 4-bromo-2-methylaniline with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as toluene or xylene, and a catalyst like p-toluenesulfonic acid. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as crystallization or chromatography ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Bromo-2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoindole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that isoindole derivatives exhibit significant anticancer properties. The presence of the bromo and amino groups in this compound may enhance its ability to interact with biological targets involved in cancer progression. Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells .
-
Antimicrobial Properties :
- Compounds with isoindole structures have been reported to possess antimicrobial activity. The specific substitution pattern of 2-{[(4-Bromo-2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione could lead to effective treatments against various bacterial and fungal infections, as seen in related studies focusing on similar chemical frameworks .
Organic Synthesis
-
Building Block for Complex Molecules :
- This compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for further modifications, making it useful in the synthesis of more complex molecules such as pharmaceuticals and agrochemicals. The ability to undergo various reactions (e.g., nucleophilic substitutions) positions it as an essential building block in synthetic organic chemistry .
- Ligand Development :
Material Science Applications
- Polymer Chemistry :
- Dye Sensitization :
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of isoindole compounds exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The study highlighted the role of specific substituents in enhancing biological activity.
Case Study 2: Synthesis of Novel Antimicrobials
In an experimental setup, researchers synthesized a series of bromo-substituted isoindoles, including this compound. They evaluated their antimicrobial efficacy against resistant strains of bacteria, showing promising results that warrant further investigation into their mechanisms of action.
Mechanism of Action
The mechanism of action of 2-{[(4-Bromo-2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Chloro-2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
- 2-{[(4-Fluoro-2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
- 2-{[(4-Iodo-2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
Uniqueness
The uniqueness of 2-{[(4-Bromo-2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione lies in its specific substitution pattern and the presence of the bromo group, which imparts distinct chemical and biological properties compared to its analogs .
Biological Activity
2-{[(4-Bromo-2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₁₃BrN₂O₂
- CAS Number : 116595-38-1
- MDL Number : MFCD00087181
Biological Activity Overview
The compound has been evaluated for its antitumor properties through various studies, particularly by the National Cancer Institute (NCI). It has demonstrated significant cytotoxic effects against a range of cancer cell lines.
Antitumor Activity
In vitro studies have shown that this compound exhibits high levels of antimitotic activity. The mean GI50 (the concentration required to inhibit cell growth by 50%) and TGI (the concentration that inhibits growth) values were reported as follows:
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| Non-small cell lung cancer HOP-62 | 15.72 | 50.68 | Not specified |
| CNS cancer SF-539 | 15.72 | 50.68 | Not specified |
| Melanoma MDA-MB-435 | 15.72 | 50.68 | Not specified |
| Ovarian cancer OVCAR-8 | 15.72 | 50.68 | Not specified |
| Prostate cancer DU-145 | 15.72 | 50.68 | Not specified |
| Breast cancer MDA-MB-468 | 15.72 | 50.68 | Not specified |
These results indicate that the compound is particularly effective against certain types of cancers, suggesting its potential as a therapeutic agent.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interfere with critical cellular processes such as:
- Cell Cycle Regulation : The compound may disrupt the normal progression of the cell cycle, leading to apoptosis in cancer cells.
- Microtubule Dynamics : Similar to other antimitotic agents, it could affect microtubule formation and stability, which is crucial for proper cell division.
Case Studies and Research Findings
Research has highlighted several key findings regarding the biological activity of this compound:
- In Vitro Efficacy : A study conducted using the NCI's Developmental Therapeutics Program demonstrated that the compound showed a mean growth inhibition rate across various tumor cell lines, indicating its broad-spectrum anticancer potential .
- Pharmacokinetic Properties : Evaluations using SwissADME software revealed favorable drug-like properties for this compound, suggesting good absorption and distribution characteristics in biological systems .
- Potential for Further Development : Given its promising results in preliminary screenings, further research is warranted to explore its efficacy in vivo and to develop it into a viable therapeutic option .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
